Zingiberenol
Overview
Description
Zingiberenol, also known as 4-menthen-8-ol, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Zingiberenol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, zingiberenol is primarily located in the membrane (predicted from logP) and cytoplasm. Zingiberenol is a ginger and metal tasting compound that can be found in ginger and herbs and spices. This makes zingiberenol a potential biomarker for the consumption of these food products.
Scientific Research Applications
1. Anti-Cancer Potential
Zingiberenol, a component of Zingiber officinale Roscoe (ginger), has shown potential in cancer treatment. α-Zingiberene, extracted from ginger, exhibits cytotoxic effects on various cancer cell lines, including HeLa, SiHa, MCF-7, and HL-60 cells, suggesting its potential as a cancer chemotherapeutic agent (Lee, 2016).
2. Neuroprotective Effects
Studies have indicated the neuroprotective potential of zingiberene. It has shown effectiveness in protecting against hydrogen peroxide-induced toxicity in neuronal cells and could be beneficial in treating neurodegenerative disorders (Toğar et al., 2015).
3. Antioxidant and Anti-inflammatory Properties
Zingiberenol exhibits notable antioxidant and anti-inflammatory properties. It has been found to inhibit lipid peroxidation, support the restoration of antioxidant status, and suppress inflammatory markers in various studies, indicating its therapeutic potential in related conditions (Topic et al., 2002).
4. Role in Pheromone Communication
Zingiberenol has been identified as a component of the aggregation-sex pheromone of certain insect species, such as Mormidea v-luteum. This discovery highlights its role in chemical communication and potential applications in eco-friendly pest control (Moliterno et al., 2020).
5. Cardioprotective Effects
There is evidence of zingiberenol's cardioprotective effects. It has been shown to modulate physiological changes, decrease lipid peroxidation, and suppress inflammatory markers, indicating its potential in treating cardiovascular diseases (Li et al., 2020).
properties
IUPAC Name |
1-methyl-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-12(2)6-5-7-13(3)14-8-10-15(4,16)11-9-14/h6,8,10,13-14,16H,5,7,9,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCHIOKYQRUBED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC(C=C1)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017519 | |
Record name | Zingiberenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zingiberenol | |
CAS RN |
58334-55-7 | |
Record name | Zingiberenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58334-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zingiberenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zingiberenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037067 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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